molecular formula C12H15N3O5 B3220925 Methyl 3-amino-5-morpholino-2-nitrobenzoate CAS No. 1203486-58-1

Methyl 3-amino-5-morpholino-2-nitrobenzoate

Cat. No. B3220925
Key on ui cas rn: 1203486-58-1
M. Wt: 281.26 g/mol
InChI Key: SPUYYZLFCCMVTK-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

To a solution of 3-amino-5-chloro-2-nitrobenzoate (71; 3.3 g, 14.35 mmol) in DMF (66 ml) was added morpholine (48; 7.12 g, 81.78 mmol) and K2CO3 (11.28 g, 81.78 mmol). The resulting reaction mixture was stirred at 105° C. for 4 h. It was then filtered, diluted with water (500 ml), and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. Column chromatography afforded methyl 3-amino-5-morpholino-2-nitrobenzoate 72 (2.1 g, 52.1%) as a brown yellow solid.
Name
3-amino-5-chloro-2-nitrobenzoate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Name
Quantity
11.28 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]([CH:8]=[C:9](Cl)[CH:10]=1)[C:5]([O-:7])=[O:6].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.[C:21]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[C:4]([CH:8]=[C:9]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:10]=1)[C:5]([O:7][CH3:21])=[O:6] |f:2.3.4|

Inputs

Step One
Name
3-amino-5-chloro-2-nitrobenzoate
Quantity
3.3 g
Type
reactant
Smiles
NC=1C(=C(C(=O)[O-])C=C(C1)Cl)[N+](=O)[O-]
Name
Quantity
7.12 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
11.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
66 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred at 105° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
It was then filtered
ADDITION
Type
ADDITION
Details
diluted with water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)N1CCOCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 52.1%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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